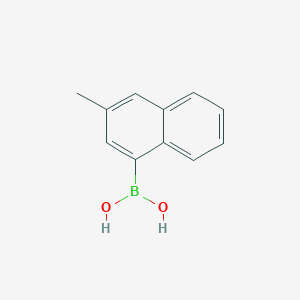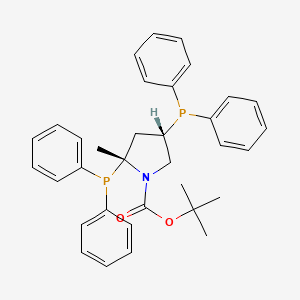
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Introduction of Phosphine Groups: The diphenylphosphino groups are introduced through nucleophilic substitution reactions, where the pyrrolidine ring reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium . The pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is unique due to its dual phosphine groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This dual functionality sets it apart from other similar compounds that may only have a single phosphine group or lack the BOC protection .
Propriétés
Formule moléculaire |
C34H37NO2P2 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
tert-butyl (2R,4S)-2,4-bis(diphenylphosphanyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-33(2,3)37-32(36)35-26-31(38(27-17-9-5-10-18-27)28-19-11-6-12-20-28)25-34(35,4)39(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31H,25-26H2,1-4H3/t31-,34+/m0/s1 |
Clé InChI |
OWQRFVZWBLIKNN-AFPLUKJUSA-N |
SMILES isomérique |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1(CC(CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
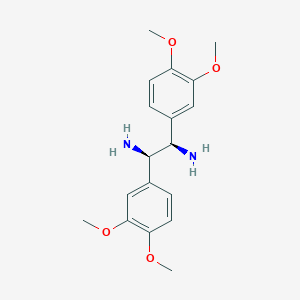
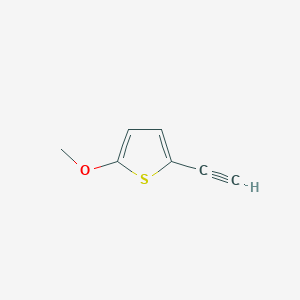


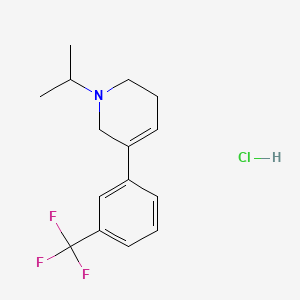
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)



![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

